molecular formula C22H25ClN6O3 B14098351 3-(3-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

3-(3-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14098351
M. Wt: 456.9 g/mol
InChI Key: SAVZLHHJIJFAKT-UHFFFAOYSA-N
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Description

3-[(3-chlorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine moiety, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the chlorophenyl group and the morpholine moiety. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.

Scientific Research Applications

3-[(3-chlorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-chlorophenyl)methyl]-1,7-dimethyl-8-[2-(piperidin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
  • 3-[(3-chlorophenyl)methyl]-1,7-dimethyl-8-[2-(pyrrolidin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Uniqueness

The uniqueness of 3-[(3-chlorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific structural features, such as the presence of the morpholine moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile.

Properties

Molecular Formula

C22H25ClN6O3

Molecular Weight

456.9 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H25ClN6O3/c1-15-13-28-18-19(24-21(28)27(15)7-6-26-8-10-32-11-9-26)25(2)22(31)29(20(18)30)14-16-4-3-5-17(23)12-16/h3-5,12-13H,6-11,14H2,1-2H3

InChI Key

SAVZLHHJIJFAKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC5=CC(=CC=C5)Cl)C

Origin of Product

United States

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